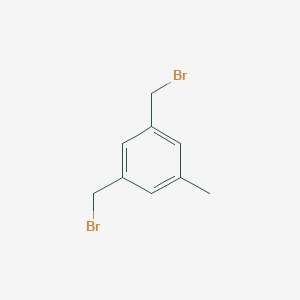

1,3-Bis(bromomethyl)-5-methylbenzene

説明

1,3-Bis(bromomethyl)-5-methylbenzene (CAS: 19294-04-3) is an aromatic compound with the molecular formula C₉H₁₀Br₂ and a molecular weight of 277.98 g/mol. Its structure features two bromomethyl groups at the 1- and 3-positions of a benzene ring and a methyl group at the 5-position. The compound is characterized by its high electrophilicity due to the presence of bromine atoms, making it a versatile alkylating agent in organic synthesis. Key properties include:

- SMILES: Cc1cc(CBr)cc(CBr)c1

- InChI: InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3

- Purity: >95% (HPLC), stored at +4°C.

It is frequently employed in click chemistry and cross-coupling reactions, such as the synthesis of 1,2,3-triazoles under ultrasonic conditions with Cu(I) catalysts.

特性

IUPAC Name |

1,3-bis(bromomethyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDWRXXKHRUFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311477 | |

| Record name | 3,5-Bis(bromomethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19294-04-3 | |

| Record name | 19294-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(bromomethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(bromomethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reagents and Conditions

-

Brominating Agent : N-Bromosuccinimide (NBS) is preferred due to its stability and controlled release of bromine radicals.

-

Initiation : UV light (λ = 365 nm) or thermal initiators like azobisisobutyronitrile (AIBN) at 60–80°C.

-

Solvent : Chlorinated solvents (e.g., carbon tetrachloride, chloroform) enhance radical stability and reaction homogeneity.

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

-

Initiation : AIBN decomposes to generate nitrogen gas and cyanoalkyl radicals, abstracting a hydrogen atom from mesitylene to form a benzyl radical.

-

Propagation : Bromine radicals from NBS react with the benzyl radical, yielding 3,5-bis(bromomethyl)toluene.

-

Termination : Radical recombination halts the chain process.

Yield Optimization

-

Stoichiometry : A 2:1 molar ratio of NBS to mesitylene ensures selective dibromination, minimizing over-bromination.

-

Temperature : Maintaining 70–75°C balances reaction rate and selectivity, achieving yields of 85–90%.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted NBS and mono-brominated byproducts.

Stepwise Bromination via Electrophilic Substitution

An alternative route employs sequential bromination using hydrogen bromide (HBr) and Lewis acids, suitable for industrial-scale production.

Stepwise Methodology

-

First Bromination :

-

Second Bromination :

Industrial Adaptations

-

Continuous Flow Systems : Microreactors enhance heat transfer and mixing, reducing reaction time to 2–3 hours and improving yield to 92%.

-

Catalyst Recycling : FeBr₃ is recovered via aqueous extraction, lowering production costs.

Alternative Synthetic Routes

Phosphine-Mediated Bromomethylation

A novel approach reported by involves refluxing this compound with 1,3,5-triaza-7-phosphaadamantane (PTA) in acetone or chloroform. This method achieves yields exceeding 90% and is notable for producing water-soluble derivatives, though it requires specialized handling of phosphine ligands.

Halogen Exchange Reactions

-

Starting Material : 1,3-Bis(chloromethyl)-5-methylbenzene.

-

Reagents : Potassium bromide (KBr) in dimethylformamide (DMF) at 120°C.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄ | 85–90% | >95% | High |

| Stepwise Electrophilic | HBr, FeBr₃, CHCl₃ | 88–92% | 90–95% | Industrial |

| Phosphine-Mediated | PTA, Acetone | >90% | >98% | Lab-scale |

| Halogen Exchange | KBr, DMF | 75–80% | 85–90% | Moderate |

Critical Factors Influencing Reaction Efficiency

Steric and Electronic Effects

The methyl group at the 5-position induces steric hindrance, slowing bromination at the 3-position. Electron-donating methyl groups activate the ring, but excessive substitution reduces reactivity.

化学反応の分析

Types of Reactions: 1,3-Bis(bromomethyl)-5-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Nucleophilic Substitution: Formation of substituted toluenes with functional groups such as azides, thiocyanates, and methoxides.

Oxidation: Formation of 3,5-bis(formyl)toluene or 3,5-bis(carboxy)toluene.

Reduction: Formation of 3,5-dimethyltoluene.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C9H10Br2

- Molecular Weight: Approximately 263.957 g/mol

- Structure: The compound contains a benzene ring with bromomethyl groups at the 1 and 3 positions and a methyl group at the 5 position.

Scientific Research Applications

The applications of 1,3-bis(bromomethyl)-5-methylbenzene span several scientific fields:

Organic Synthesis

- Building Blocks for Complex Molecules: The bromomethyl groups in this compound serve as reactive sites for further chemical transformations, allowing for the synthesis of polysubstituted benzenes and other complex molecular architectures.

- Synthesis of Sphingosine Kinase Inhibitors: This compound has been utilized in the development of inhibitors targeting sphingosine kinase 2, which is relevant in cancer research and therapy .

Medicinal Chemistry

- Pharmacological Potential: Research into the interactions of this compound with biological targets is ongoing. Its reactivity may lead to the discovery of new therapeutic agents through modifications that enhance selectivity and efficacy against specific diseases.

Material Science

- Polymer Chemistry: The compound can be employed in the synthesis of functionalized polymers where bromomethyl groups act as reactive sites for cross-linking or further functionalization.

Case Study 1: Synthesis of Sphingosine Kinase Inhibitors

In a study focusing on sphingosine kinase inhibitors, researchers utilized this compound as a key intermediate. The synthesis involved multiple steps where the bromomethyl groups were substituted to create compounds with enhanced inhibitory activity against sphingosine kinase 2. This highlights the compound's relevance in drug discovery processes.

Case Study 2: Development of Organometallic Compounds

Another study investigated the use of bromomethyl thiol derivatives generated from this compound in organometallic chemistry. The metal–halogen exchange reactions facilitated by these derivatives demonstrated their utility as precursors to various organometallic complexes, which are essential in catalysis and materials science.

作用機序

The mechanism of action of 3,5-bis(bromomethyl)toluene involves its reactivity at the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s ability to form palladium complexes allows it to participate in catalytic cycles, facilitating reactions such as oxidative amination and carbon-carbon coupling.

類似化合物との比較

Comparison with Similar Compounds

The reactivity and applications of 1,3-bis(bromomethyl)-5-methylbenzene are influenced by its substituents. Below is a detailed comparison with structurally related compounds:

1,3-Bis(bromomethyl)-5-nitrobenzene

- Molecular Formula: C₈H₇Br₂NO₂

- Molecular Weight : 308.96 g/mol.

- Key Differences: The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group, enhancing the electrophilicity of the bromomethyl groups compared to the methyl-substituted parent compound. Reactivity: Increased susceptibility to nucleophilic substitution (e.g., SN2 reactions) due to electron-deficient aromatic rings.

1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene

- Molecular Formula : C₉H₇Br₂F₃

- Molecular Weight : 331.96 g/mol.

- Key Differences: The trifluoromethyl (-CF₃) group is both electron-withdrawing and sterically bulky, altering solubility (increased hydrophobicity) and reaction kinetics. Reactivity: Moderate electrophilicity due to competing electronic (electron-withdrawing) and steric effects. Applications: Potential use in pharmaceuticals or agrochemicals, where fluorine substituents improve metabolic stability.

2,6-Bis(chloromethyl)pyridine

- Molecular Formula : C₇H₇Cl₂N

- Key Differences :

Table 1: Comparative Analysis of Key Compounds

Reactivity Trends

- Electrophilicity : Nitro-substituted > Trifluoromethyl-substituted > Methyl-substituted > Chlorinated pyridine.

- Solubility : Trifluoromethyl derivatives exhibit higher hydrophobicity due to -CF₃, whereas nitro derivatives may have polar interactions.

生物活性

1,3-Bis(bromomethyl)-5-methylbenzene, also known as a bromomethyl derivative of toluene, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in relation to its applications in medicinal chemistry and its role as a reagent in the synthesis of various bioactive compounds.

This compound has the molecular formula and a molecular weight of 343.05 g/mol. Its structure features two bromomethyl groups attached to a methyl-substituted benzene ring, which enhances its reactivity and potential for biological interactions.

Anticancer Properties

Research indicates that this compound is utilized in the synthesis of sphingosine kinase 2 (SK2) inhibitors. SK2 is implicated in cancer cell proliferation and survival, making it a target for anticancer drug development. The compound acts as a precursor in the synthesis of more complex molecules that demonstrate significant antiproliferative activity against various cancer cell lines .

The biological activity of this compound can be attributed to the presence of bromomethyl groups, which facilitate nucleophilic attacks on cellular targets. This reactivity can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids, potentially disrupting their normal functions. Studies have shown that derivatives of this compound exhibit cytotoxic effects by inducing apoptosis in cancer cells .

Case Studies

- Antiproliferative Activity : A study demonstrated that derivatives synthesized from this compound exhibited IC50 values comparable to established anticancer agents. These derivatives were tested against various human cancer cell lines, showing promising results in inhibiting cell growth .

- Synthesis of Bioactive Compounds : The compound has been used as a key intermediate in the synthesis of several bioactive molecules, including those targeting metabolic pathways involved in cancer progression. Its role as a building block for complex organic molecules highlights its significance in medicinal chemistry .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.05 g/mol |

| Applications | Synthesis of SK2 inhibitors |

| Biological Activity | Anticancer properties |

Q & A

Q. What are the established synthetic routes for 1,3-Bis(bromomethyl)-5-methylbenzene, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves bromination of a toluene derivative. A common approach is the radical bromination of 3,5-dimethyltoluene using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation. Alternatively, stepwise bromination via electrophilic substitution using HBr and a Lewis acid (e.g., FeBr₃) may be employed. Yields depend on reaction temperature, stoichiometric control of brominating agents, and steric hindrance from the methyl group. For instance, excessive bromination can lead to over-substitution, requiring careful monitoring via TLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for identifying the aromatic proton environment and bromomethyl groups. The methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while bromomethyl protons resonate as doublets (δ ~4.5–4.8 ppm) due to coupling with adjacent aromatic protons .

- X-ray Crystallography: Programs like SHELXL (part of the SHELX suite) enable precise determination of molecular geometry and crystal packing. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., halogen bonding) and void spaces in the lattice .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 277.98 (C₉H₁₀Br₂⁺), with fragmentation patterns indicating loss of bromine atoms .

Q. What safety precautions are necessary when handling this compound due to its reactivity and toxicity?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile brominated compounds.

- Storage: Store at 0–6°C in amber glass containers to prevent light-induced degradation. Ensure secondary containment to mitigate spill risks .

- Spill Management: Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste. Avoid aqueous discharge due to moderate aquatic toxicity .

Advanced Questions

Q. How can computational tools like Mercury CSD aid in analyzing the crystal packing and intermolecular interactions of this compound?

Methodological Answer: Mercury CSD 2.0 allows researchers to:

- Visualize Halogen Bonding: Identify Br···Br and Br···π interactions critical for stabilizing crystal structures.

- Calculate Packing Similarity: Compare the compound’s lattice with analogous brominated aromatics to predict polymorphism or co-crystallization behavior.

- Map Void Spaces: Assess potential for solvent inclusion or gas adsorption, relevant for materials science applications .

For example, the bromomethyl groups’ orientation can be modeled to optimize steric effects in supramolecular assemblies.

Q. What mechanistic insights explain the regioselectivity in further functionalization reactions involving the bromomethyl groups?

Methodological Answer: The bromomethyl groups are susceptible to nucleophilic substitution (Sₙ2) or elimination (E2) reactions. Regioselectivity depends on:

- Steric Effects: The methyl group at position 5 hinders nucleophilic attack on the adjacent bromomethyl, favoring reactivity at the less hindered position.

- Catalytic Systems: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids requires careful ligand selection (e.g., PPh₃ vs. XPhos) to avoid dehalogenation side reactions.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance leaving-group displacement in Sₙ2 pathways, while nonpolar solvents favor radical pathways .

Q. How does the steric environment of the bromomethyl groups affect its reactivity in cross-coupling reactions compared to monobrominated analogs?

Methodological Answer: The dual bromomethyl groups introduce steric congestion, slowing oxidative addition in palladium-catalyzed reactions. Comparative studies with monobrominated analogs (e.g., 3-bromomethyltoluene) show:

- Reduced Reaction Rates: Kinetic studies via in situ IR spectroscopy reveal ~40% slower oxidative addition for the dibrominated compound.

- Ligand Optimization: Bulky ligands (e.g., SPhos) mitigate steric hindrance, improving coupling efficiency by 20–30%.

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict higher activation energies for transmetallation steps due to steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。